molecular formula C10H10N2O2 B14814219 5-Cyclopropoxy-4-methoxynicotinonitrile

5-Cyclopropoxy-4-methoxynicotinonitrile

Cat. No.: B14814219
M. Wt: 190.20 g/mol
InChI Key: AIRFXKQYGBZNKG-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methoxynicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a methoxy group at the 4-position, a cyclopropoxy group at the 5-position, and a nitrile moiety at the 3-position. The cyclopropoxy group introduces steric and electronic effects that may enhance metabolic stability compared to bulkier substituents like trimethylsilyl or tert-butyl groups .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-10-7(4-11)5-12-6-9(10)14-8-2-3-8/h5-6,8H,2-3H2,1H3

InChI Key

AIRFXKQYGBZNKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C#N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methoxynicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl cyanide and 4-methoxypyridine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-4-methoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Cyclopropoxy-4-methoxynicotinonitrile with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) and synthesis protocols from Molecules (2015):

Compound Name Molecular Formula Molecular Weight Substituents Price (1g) Key Properties
This compound (Hypothetical) C₁₁H₁₁N₂O₂ 217.22* 4-OCH₃, 5-O-Cyclopropane, 3-CN N/A Likely moderate hydrophobicity; cyclopropoxy may improve metabolic stability.
5-Methoxy-4-(trimethylsilyl)nicotinonitrile C₁₀H₁₄N₂OSi 206.32 4-OCH₃, 5-Si(CH₃)₃, 3-CN $400 High hydrophobicity due to trimethylsilyl; used in silicon-mediated reactions.
tert-Butyl 3-hydroxy-5-methoxyisonicotinate C₁₁H₁₅NO₄ 225.24 5-OCH₃, 3-OH, 4-COO-tert-butyl $400 Ester group enhances solubility; hydroxyl enables further functionalization.
tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate C₁₂H₁₅N₃O₃ 249.27 5-OCH₃, 3-CN, 4-NHCOO-tert-butyl $400 Carbamate group increases steric bulk; potential protease inhibition applications.

Notes:

  • *Molecular weight calculated based on formula.
  • Prices sourced from the 2017 catalog ; synthetic protocols for analogs involve refluxing chlorobenzene and K₂CO₃ for nitro-phenoxy intermediates .

Key Comparative Insights:

Substituent Effects: Cyclopropoxy vs. tert-Butyl Esters: Compounds with tert-butyl groups (e.g., HB676 and HB677) exhibit higher molecular weights (>225 g/mol) and steric hindrance, which may reduce cellular permeability compared to the cyclopropoxy analog .

Synthetic Accessibility: The synthesis of nitro-phenoxy picolinamide derivatives (e.g., compound 7 in Molecules (2015)) involves prolonged refluxing (~30 h) in chlorobenzene . Similar methods could apply to this compound, substituting 2-fluoro-4-nitrophenol with cyclopropanol derivatives.

Cost Considerations: Trimethylsilyl and tert-butyl derivatives are priced at $400/g . The cyclopropoxy analog’s cost would depend on cyclopropanol availability and reaction efficiency, likely aligning with mid-range pricing for specialty nitriles.

Functional Versatility :

  • The nitrile group in all compounds enables click chemistry or conversion to carboxylic acids. The tert-butyl carbamate (HB677) offers a protected amine for targeted drug delivery, whereas the cyclopropoxy variant may prioritize stability in acidic environments .

Research Implications

  • Electron-Withdrawing Effects : The nitrile and methoxy groups create an electron-deficient pyridine ring, enhancing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
  • Metabolic Stability : Cyclopropoxy’s three-membered ring balances steric protection and synthetic feasibility, making it a promising alternative to bulkier substituents in drug candidates.

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